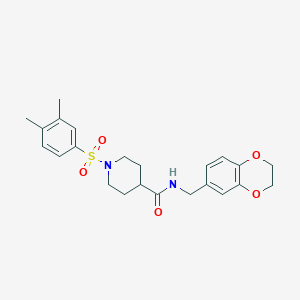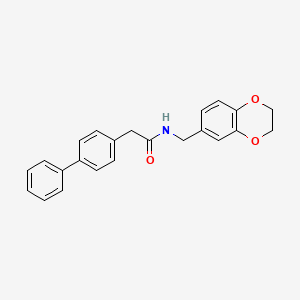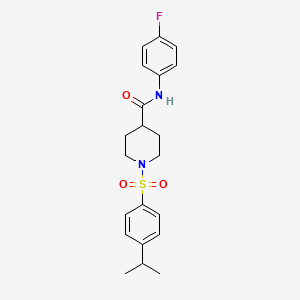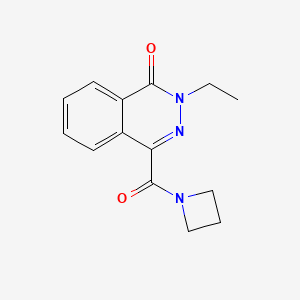![molecular formula C15H14INO6S2 B7479991 Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate, also known as DIDS, is a chemical compound that has been extensively researched for its various biological and physiological effects. DIDS is a sulfonamide derivative that has been found to have a wide range of applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is known to inhibit the activity of various anion channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the band 3 anion exchanger, and the volume-regulated anion channel (VRAC). This compound achieves this by binding to specific sites on these channels and transporters, which prevents the movement of ions across the membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of anion channels and transporters. This inhibition can lead to alterations in cell volume, pH regulation, and membrane potential. This compound has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain ion channels involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has several advantages when used in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. Additionally, it has a high purity and can be easily synthesized in large quantities. However, one of the limitations of using this compound in laboratory experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate. One area of interest is the development of more specific inhibitors of anion channels and transporters, which would allow for more precise manipulation of these ion channels in various physiological processes. Another area of interest is the investigation of the role of this compound in the regulation of cell death and apoptosis, which may have implications for the treatment of various diseases. Finally, the use of this compound as a potential therapeutic agent for the treatment of inflammatory diseases is an area of active research.
Synthesis Methods
The synthesis of Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate involves the reaction of dimethyl malonate with 4-iodobenzenesulfonyl chloride in the presence of sodium hydride. The reaction is then followed by a cyclization process to form the final product. The yield of the synthesis process is usually high, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has been extensively studied in various scientific research fields, particularly in pharmacology and biochemistry. It has been found to have a wide range of applications, including its use as a research tool for studying the function of ion channels and transporters. This compound has also been used to investigate the role of anion channels in various physiological processes, including cell volume regulation, acid-base balance, and regulation of membrane potential.
properties
IUPAC Name |
dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO6S2/c1-8-11(13(18)22-2)15(24-12(8)14(19)23-3)25(20,21)17-10-6-4-9(16)5-7-10/h4-7,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZYBPNUXJYDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)


![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)


![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)



![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)

